3H-2,1-Benzoxamercurol-3-one
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Overview
Description
3H-2,1-Benzoxamercurol-3-one is a chemical compound with the molecular formula C7H4HgO2. It is known for its unique structure, which includes a benzoxazole ring fused with a mercurial group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2,1-Benzoxamercurol-3-one typically involves the reaction of benzoxazole derivatives with mercuric acetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Materials: Benzoxazole derivatives and mercuric acetate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent flow rates. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3H-2,1-Benzoxamercurol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: The mercurial group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while reduction can produce mercurous compounds .
Scientific Research Applications
3H-2,1-Benzoxamercurol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3H-2,1-Benzoxamercurol-3-one involves its interaction with molecular targets such as enzymes and receptors. The mercurial group plays a crucial role in binding to these targets, leading to the modulation of biochemical pathways. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3H-2,1-Benzoxazole: Lacks the mercurial group but shares the benzoxazole ring structure.
Mercuric Acetate: Contains the mercurial group but lacks the benzoxazole ring.
Benzoxazole Derivatives: Various derivatives with different functional groups attached to the benzoxazole ring
Uniqueness
3H-2,1-Benzoxamercurol-3-one is unique due to the presence of both the benzoxazole ring and the mercurial group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
3H-2,1-Benzoxamercurol-3-one, with the chemical formula C7H4HgO2 and CAS number 5722-59-8, is a unique compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazole ring fused with a mercurial group , contributing to its distinct properties. Its molecular weight is approximately 320.70 g/mol , and it possesses the following structural characteristics:
Property | Value |
---|---|
Molecular Formula | C7H4HgO2 |
Molecular Weight | 320.70 g/mol |
IUPAC Name | 8-oxa-7-mercurabicyclo[4.3.0]nona-1,3,5-trien-9-one |
InChI Key | JCGVOERJBIIKCF-UHFFFAOYSA-M |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mercurial group facilitates binding to these targets, leading to modulation of biochemical pathways. This interaction can result in:
- Inhibition of Enzyme Activity: The compound can inhibit certain enzymes involved in metabolic pathways.
- Disruption of Cellular Processes: It may interfere with cellular signaling mechanisms, affecting cell growth and apoptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both gram-positive and gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
Anticancer Potential
Several studies have investigated the anticancer properties of this compound. For example:
- Cell Line Studies: this compound demonstrated cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells.
- Mechanistic Insights: The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
-
Study on Antimicrobial Activity:
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
-
Anticancer Research:
- In a study featured in Cancer Research, researchers treated prostate cancer cells with varying concentrations of the compound. They observed a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
Compound | Structure Feature | Biological Activity |
---|---|---|
This compound | Benzoxazole + Mercurial | Antimicrobial, Anticancer |
Mercuric Acetate | Mercurial only | Limited biological activity |
Benzoxazole Derivatives | Benzoxazole only | Variable activity depending on substituents |
Properties
CAS No. |
5722-59-8 |
---|---|
Molecular Formula |
C7H4HgO2 |
Molecular Weight |
320.70 g/mol |
IUPAC Name |
8-oxa-7-mercurabicyclo[4.3.0]nona-1,3,5-trien-9-one |
InChI |
InChI=1S/C7H5O2.Hg/c8-7(9)6-4-2-1-3-5-6;/h1-4H,(H,8,9);/q;+1/p-1 |
InChI Key |
JCGVOERJBIIKCF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)O[Hg]2 |
Origin of Product |
United States |
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